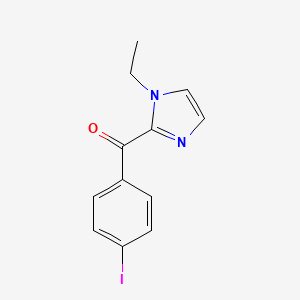

1-ethyl-2-(4-iodobenzoyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-ethylimidazol-2-yl)-(4-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11IN2O/c1-2-15-8-7-14-12(15)11(16)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQNJPMCKSAAAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 2 4 Iodobenzoyl 1h Imidazole

Reactivity Profile of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring contains two nitrogen atoms, N1 and N3. In 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole, the N1 atom is substituted with an ethyl group, rendering it a quaternary ammonium-like nitrogen with limited reactivity. In contrast, the N3 atom possesses a lone pair of electrons in an sp² hybrid orbital, making it the primary site of basicity and coordination for the imidazole ring.

Lewis Basicity and Protonation Behavior

The N3 atom of the imidazole ring confers Lewis basicity upon the molecule, allowing it to act as a proton acceptor. The pKa of the conjugate acid of imidazole is approximately 7.0, but this value is sensitive to the electronic effects of substituents on the ring. nih.gov Electron-withdrawing groups, such as the 2-(4-iodobenzoyl) group, are expected to decrease the basicity of the N3 atom by pulling electron density away from the ring. Consequently, the pKa of this compound is predicted to be lower than that of unsubstituted imidazole.

Protonation occurs at the N3 position, forming a resonance-stabilized imidazolium (B1220033) cation. The degree of protonation is dependent on the pH of the medium, a relationship described by the Henderson-Hasselbalch equation. libretexts.orglibretexts.org This behavior is crucial in biological systems, where the protonation state of imidazole-containing molecules can influence their interactions and activity. nih.gov The precise pKa value is influenced by the local microenvironment, with factors like hydrogen bonding and solvent polarity causing significant shifts. nih.gov

Coordination Chemistry Potential

The lone pair of electrons on the N3 nitrogen atom makes it an excellent coordination site for metal ions. Furthermore, the presence of the carbonyl oxygen atom in the 2-benzoyl substituent introduces the potential for bidentate chelation. It is plausible that this compound can act as a bidentate ligand, coordinating to a metal center through both the N3 atom and the carbonyl oxygen, forming a stable five-membered chelate ring.

This chelation motif is observed in the coordination chemistry of other 2-substituted benzimidazoles that bear potential binding sites like nitrogen, oxygen, or sulfur atoms. researchgate.net The formation of such metal complexes can significantly alter the electronic properties and reactivity of the parent molecule. mdpi.comnih.gov The coordination mode can vary, with some complexes showing monodentate coordination through the nitrogen atom, while others exhibit the bidentate N,O-coordination. redalyc.orgmdpi.com

Reactivity of the Imidazole C2 Position

The C2 carbon of the imidazole ring is electronically distinct from the C4 and C5 positions. In the parent imidazole, the C2 proton is the most acidic. However, in the title compound, this position is substituted with a benzoyl group, which profoundly influences its reactivity.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the imidazole ring generally occurs at the C4 or C5 positions. The C2 position is typically less reactive towards electrophiles. This regioselectivity is governed by the stability of the cationic intermediate (σ-complex) formed during the reaction. libretexts.org Attack at C4 or C5 results in a more stable intermediate where the positive charge can be delocalized over two nitrogen atoms, whereas attack at C2 leads to a less stable intermediate.

Furthermore, the 2-(4-iodobenzoyl) group is strongly electron-withdrawing, which deactivates the entire imidazole ring towards electrophilic attack. This deactivating effect further disfavors substitution at any position on the imidazole core. Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, are not expected to occur readily on the imidazole ring of this compound under standard conditions. researchgate.netyoutube.com

Nucleophilic Additions and Substitutions

While the imidazole ring is electron-rich and generally resistant to nucleophilic attack, the C2 position is modified by a highly electrophilic carbonyl group. The carbonyl carbon of the benzoyl moiety is susceptible to nucleophilic addition. libretexts.orgmsu.edu This reaction proceeds via a tetrahedral intermediate, a common mechanism for carbonyl compounds. libretexts.org

2-Acylimidazoles are known to be effective acyl transfer agents, a reactivity that stems from the ability of the imidazole to act as a good leaving group. acs.orgnih.gov Nucleophilic attack on the exocyclic carbonyl carbon can lead to the cleavage of the C2-carbonyl bond, releasing the imidazole and forming a new acylated product. snnu.edu.cnnih.govacs.org This process is facilitated by the stability of the resulting imidazole anion (or its protonated form). The reactivity of the carbonyl group towards nucleophiles is a key feature in the chemical transformations of this class of compounds. acs.org

Chemical Transformations Involving the 4-Iodophenyl Moiety

The carbon-iodine bond on the phenyl ring is a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. nih.gov The 4-iodophenyl group of this compound can readily participate in these transformations, allowing for extensive structural diversification.

Common cross-coupling reactions involving aryl iodides include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl structure.

Sonogashira Coupling: Reaction with a terminal alkyne to yield an aryl-alkyne.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Negishi Coupling: Reaction with an organozinc reagent.

Kumada Coupling: Reaction with a Grignard reagent.

These reactions typically proceed under mild conditions with high functional group tolerance, making them powerful tools in organic synthesis. researchgate.net The phenylchalcogenyl group can play an important role in these reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, allowing for C-C bond formation under relatively mild conditions. This makes this compound a valuable building block for the synthesis of more complex molecular architectures.

Research on structurally similar compounds, such as 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-(4-iodophenyl)-4,4-dimethyl-4H-imidazole 3-oxide, demonstrates the feasibility of these transformations. nih.gov In a study involving this analogue, the aryl iodide readily participated in Suzuki-Miyaura cross-coupling with various arylboronic acids, achieving good to excellent yields. nih.gov This suggests that this compound would behave similarly.

The success of palladium-catalyzed cross-coupling reactions hinges on the appropriate selection of the catalyst and supporting ligands. For substrates like this compound, a variety of palladium sources and ligands can be employed.

Palladium Sources: Common precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂). These are reduced in situ to the active Pd(0) species that enters the catalytic cycle.

Ligands: The choice of ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.

Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard, versatile ligand. More electron-rich and bulky phosphines, such as the Buchwald or Herrmann-type ligands, can improve catalytic activity, especially for less reactive coupling partners.

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form highly stable and active palladium complexes, often allowing for lower catalyst loadings and the coupling of more challenging substrates. Imidazole-based NHC ligands are particularly relevant.

Ligandless Conditions: For highly reactive substrates like aryl iodides, it is sometimes possible to run cross-coupling reactions under "ligandless" conditions, where the solvent or other species in the reaction mixture may coordinate to the palladium center.

The imidazole moiety within the substrate itself could potentially coordinate to the palladium catalyst, possibly influencing the reaction kinetics, although this is not typically the primary ligating species in a well-defined catalytic system.

Given the high reactivity of the C-I bond, this compound is expected to be a versatile substrate for a range of cross-coupling reactions.

Suzuki-Miyaura Reaction: This reaction would involve coupling with various aryl- or vinylboronic acids or their esters. The reaction is known for its broad functional group tolerance. Based on analogous systems, high conversion rates are expected with both electron-rich and electron-poor boronic acids. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions with an Iodophenyl-Imidazole Analog Data based on reactions with 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-(4-iodophenyl)-4,4-dimethyl-4H-imidazole 3-oxide. nih.gov

| Boronic Acid Partner | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (B145695)/Water | 85 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 81 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 78 |

| 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 66 |

Heck Reaction: The coupling with alkenes is expected to proceed efficiently. organic-chemistry.org The reaction typically employs a palladium catalyst and a base (e.g., triethylamine) to yield a substituted alkene. organic-chemistry.org

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by both palladium and a copper(I) co-catalyst (typically CuI) in the presence of an amine base. libretexts.org This provides a direct route to arylalkynes. libretexts.org

Limitations could arise from steric hindrance if the coupling partner is excessively bulky. Furthermore, under harsh basic conditions, side reactions involving other parts of the molecule could potentially occur, though the conditions for coupling aryl iodides are generally mild.

Nucleophilic Aromatic Substitution with the Iodine Substituent

The iodine atom can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SₙAr) mechanism. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org

In this compound, the entire 2-(1-ethyl-1H-imidazole-2-carbonyl) substituent acts as an EWG, activating the para-positioned iodine for substitution. The carbonyl group withdraws electron density from the ring by induction and resonance, which is crucial for stabilizing the anionic intermediate formed upon nucleophilic attack.

The reaction would proceed via a two-step addition-elimination mechanism:

Addition: A strong nucleophile (e.g., methoxide, amide anion) attacks the carbon bearing the iodine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate.

Elimination: The aromaticity is restored by the elimination of the iodide ion, which is a good leaving group.

This pathway allows for the direct introduction of oxygen, nitrogen, or sulfur nucleophiles onto the phenyl ring. The reaction typically requires strong nucleophiles and polar aprotic solvents like DMF or DMSO, often with heating.

Directed Metalation Reactions on the Iodo-Phenyl Ring

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org It relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-BuLi or s-BuLi) and directs deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org

For this compound, two competing pathways must be considered when using strong organolithium bases:

Directed ortho-Metalation: The carbonyl oxygen of the benzoyl group can act as a DMG. baranlab.org It would chelate the lithium cation, directing the base to deprotonate one of the ortho protons (at C3 or C5 of the phenyl ring). This would generate a new aryllithium species that can be trapped with an electrophile.

Iodine-Lithium Exchange: The reaction between an aryl iodide and an alkyllithium reagent is often extremely fast, leading to halogen-metal exchange. This would replace the iodine atom with lithium, forming 2-(1-ethyl-1H-imidazole-2-carbonyl)-4-lithiated-benzene.

The outcome is highly dependent on the reaction conditions (base, solvent, temperature). Iodine-lithium exchange is typically faster than deprotonation. Therefore, treating this compound with n-butyllithium at low temperatures (e.g., -78 °C) would most likely result in selective iodine-lithium exchange. The resulting aryllithium is a potent nucleophile and can react with a wide array of electrophiles (e.g., CO₂, aldehydes, alkyl halides).

Reactivity of the Carbonyl Group (-C(=O)-)

The carbonyl group in this compound is an electrophilic center and is susceptible to attack by nucleophiles. Unlike carboxylic acid derivatives such as esters or amides, ketones lack an inherent leaving group attached to the carbonyl carbon. Consequently, they primarily undergo nucleophilic addition reactions, where the nucleophile adds to the carbonyl carbon and the carbonyl oxygen is subsequently protonated, typically during workup, to yield an alcohol. libretexts.orglibretexts.org

Nucleophilic Acyl Substitution Reactions

While the reaction is mechanistically a nucleophilic addition, it is the key reactivity pathway for the acyl group in this ketone.

Reduction: The carbonyl group can be readily reduced to a secondary alcohol using hydride reagents. Sodium borohydride (NaBH₄) in an alcoholic solvent would selectively reduce the ketone without affecting the aryl iodide. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would achieve the same transformation.

Addition of Organometallic Reagents: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) will attack the electrophilic carbonyl carbon to form a tertiary alcohol after acidic workup. This allows for the formation of new carbon-carbon bonds at the carbonyl position.

Formation of Imines and Related Derivatives: The carbonyl group can condense with primary amines to form imines (Schiff bases), or with reagents like hydroxylamine and hydrazine to form oximes and hydrazones, respectively. These reactions are typically acid-catalyzed and involve the elimination of water.

Table 2: Predicted Reactivity of the Carbonyl Group

| Reagent | Reaction Type | Expected Product |

| NaBH₄, then H₃O⁺ | Reduction | (1-ethyl-1H-imidazol-2-yl)(4-iodophenyl)methanol |

| CH₃MgBr, then H₃O⁺ | Grignard Addition | 1-(1-ethyl-1H-imidazol-2-yl)-1-(4-iodophenyl)ethanol |

| H₂N-OH, H⁺ | Condensation | (1-ethyl-1H-imidazol-2-yl)(4-iodophenyl)methanone oxime |

Reduction and Oxidation Chemistry

Detailed research findings on the specific reduction and oxidation chemistry of this compound are not extensively available in the current body of scientific literature. However, the reactivity of this molecule can be inferred from the general behavior of its constituent functional groups: the imidazole ring, the ketone, and the iodobenzoyl moiety.

The imidazole ring is generally resistant to mild reduction and oxidation. Stronger reducing agents may lead to the reduction of the C=N bonds within the ring, potentially leading to imidazoline or imidazolidine derivatives. The ketone group is susceptible to reduction to a secondary alcohol using various reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation of the imidazole ring typically requires harsh conditions and can lead to ring-opening or the formation of various oxidized products. The ethyl group attached to the nitrogen atom is generally stable to oxidation, though very strong oxidizing agents could potentially lead to its cleavage.

Mechanistic Pathways of Key Reactions Involving this compound

While specific mechanistic studies for this exact molecule are limited, the presence of the iodo-aryl group strongly suggests its participation in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. nih.govdntb.gov.uadntb.gov.ua

Transition State Analysis in Cross-Coupling

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, involves a catalytic cycle with palladium(0) and palladium(II) intermediates. nih.gov The key steps are oxidative addition, transmetalation, and reductive elimination. nih.gov

For this compound, the oxidative addition of the C-I bond to a palladium(0) complex would be the initial step. This is often the rate-determining step and involves a three-centered transition state. The energy of this transition state is influenced by the electronic nature of the aryl iodide and the ligands on the palladium catalyst. While specific computational studies on the transition state for this molecule are not available, it is expected to follow the general principles established for aryl halides in cross-coupling reactions. nih.gov

Table 1: Key Steps in a Generic Palladium-Catalyzed Cross-Coupling Reaction

| Step | Description |

| Oxidative Addition | The aryl halide (R-X) reacts with the Pd(0) catalyst to form a Pd(II) intermediate. |

| Transmetalation | A nucleophile (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the Pd(II) complex. |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst. |

Elucidation of Intermediates in Functionalization Reactions

The elucidation of intermediates in the functionalization of this compound would likely involve a combination of spectroscopic techniques (such as NMR and mass spectrometry) and computational modeling.

Beyond cross-coupling, functionalization of the imidazole ring itself is also possible. Electrophilic substitution would likely occur at the C4 or C5 positions of the imidazole ring. The intermediates in these reactions would be sigma complexes (arenium ions), where the electrophile has added to the ring, and the positive charge is delocalized over the imidazole system. The stability of these intermediates would dictate the regioselectivity of the substitution.

Table 2: Potential Intermediates in Different Functionalization Reactions

| Reaction Type | Potential Intermediate |

| Palladium-catalyzed Cross-Coupling | Arylpalladium(II) halide complex |

| Electrophilic Aromatic Substitution | Sigma complex (Arenium ion) |

| Ketone Reduction | Alkoxide intermediate |

Following a comprehensive search for scientific literature, it has been determined that there are no publicly available research studies detailing the specific computational and theoretical investigations of This compound as requested in the provided outline.

The creation of a scientifically accurate and authoritative article requires verifiable data from published research. Without existing studies on the Density Functional Theory (DFT) analysis, molecular geometry, calculated spectroscopic parameters, or reactivity modeling for this specific compound, it is not possible to generate the requested content. Proceeding would involve the fabrication of data, which is contrary to the principles of scientific accuracy.

Therefore, the article focusing on the computational and theoretical investigations of this compound cannot be generated at this time due to the absence of the necessary foundational research in the scientific domain.

Computational and Theoretical Investigations of 1 Ethyl 2 4 Iodobenzoyl 1h Imidazole

Reactivity Prediction and Reaction Pathway Modeling

Energy Profiles and Kinetic Considerations for Synthetic Routes

The synthesis of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole can be conceptually approached through several established methods for forming 2-aroyl-1H-imidazoles. A common strategy involves the acylation of an appropriate 1-ethyl-1H-imidazole precursor. One plausible route is the Friedel-Crafts-type acylation at the C2 position of 1-ethyl-1H-imidazole with 4-iodobenzoyl chloride. Another potential pathway involves the reaction of 1-ethyl-1H-imidazole-2-carbaldehyde with a Grignard reagent derived from 1,4-diiodobenzene, followed by oxidation.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the energetics of these potential synthetic pathways. By calculating the energies of reactants, transition states, and products, a detailed energy profile for each reaction step can be constructed. This profile reveals the activation energies (Ea) and reaction enthalpies (ΔH), which are crucial for understanding the kinetic feasibility and thermodynamic favorability of the proposed route.

For instance, in a hypothetical acylation reaction, DFT calculations can model the formation of the key transition state. The activation energy derived from this calculation would indicate the energy barrier that must be overcome for the reaction to proceed, thus offering insights into the likely reaction conditions (e.g., temperature) required.

Table 1: Hypothetical Calculated Energy Parameters for a Key Synthetic Step

| Parameter | Description | Representative Energy (kcal/mol) |

| Ea | Activation Energy | +15 to +25 |

| ΔH | Enthalpy of Reaction | -10 to -20 |

| ΔG | Gibbs Free Energy of Reaction | -15 to -25 |

Note: These values are representative and intended for illustrative purposes, based on typical values for similar acylation reactions studied computationally. Actual values for the specific synthesis of this compound would require dedicated DFT calculations.

Analysis of Aromaticity and Electronic Delocalization in the Imidazole (B134444) Core

The imidazole ring is an aromatic heterocycle, possessing 6 π-electrons that are delocalized across the five-membered ring, which imparts significant stability. researchgate.netresearchgate.net The aromaticity of the imidazole core in this compound is influenced by the nature of its substituents: the N1-ethyl group and the C2-(4-iodobenzoyl) group.

Computational methods provide several indices to quantify aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS calculations, for example, probe the magnetic shielding at the center of the ring; a more negative NICS value generally indicates stronger aromatic character.

The N1-ethyl group, being an alkyl group, is generally considered a weak electron-donating group through an inductive effect. This donation of electron density can subtly influence the π-system of the imidazole ring. Conversely, the 2-(4-iodobenzoyl) group is strongly electron-withdrawing due to the combined inductive and resonance effects of the carbonyl group. This significant withdrawal of electron density from the C2 position of the imidazole ring is expected to have a more pronounced impact on the ring's aromaticity and electronic delocalization. Studies on substituted imidazoles have shown that electron-withdrawing groups can decrease the aromaticity of the imidazole ring. nih.gov

The electronic delocalization within the imidazole core is also affected by these substituents. The electron-withdrawing 4-iodobenzoyl group at the C2 position will likely lead to a more polarized electronic structure, with a significant partial positive charge on the C2 carbon. This polarization can be visualized through computed electrostatic potential maps. plos.org

Table 2: Representative Aromaticity Indices for Imidazole and Substituted Imidazoles

| Compound | Substituent at C2 | HOMA | NICS(0) (ppm) |

| Imidazole | -H | ~0.85 | ~-10.0 |

| 2-Methylimidazole | -CH₃ (weakly donating) | ~0.86 | ~-10.5 |

| 2-Nitroimidazole | -NO₂ (strongly withdrawing) | ~0.80 | ~-8.5 |

| This compound | -C(=O)C₆H₄I (strongly withdrawing) | Predicted to be lower than imidazole | Predicted to be less negative than imidazole |

Note: The values for HOMA and NICS are typical values found in the literature for related compounds and serve as a basis for predicting the trend for this compound.

Intermolecular Interaction Studies (excluding biological systems)

The intermolecular forces involving this compound are critical in determining its solid-state structure and physical properties. Computational modeling allows for a detailed investigation of these non-covalent interactions.

While this compound does not possess classic hydrogen bond donors like N-H or O-H groups, it can participate in weaker C-H···O hydrogen bonds. The hydrogen atoms on the imidazole ring, particularly the one at the C4 or C5 position, and those on the ethyl group can act as hydrogen bond donors. nih.govnih.gov The most potent hydrogen bond acceptor in the molecule is the carbonyl oxygen of the 4-iodobenzoyl group.

Computational studies on similar imidazolium-based ionic liquids have shown that the hydrogens on the imidazole ring can form significant hydrogen bonds. researchgate.netarxiv.org In the solid state, it is conceivable that these C-H···O interactions could link molecules into chains or more complex networks. The strength and geometry of these potential hydrogen bonds can be accurately predicted using quantum chemical calculations.

Another important, and often overlooked, non-covalent interaction is the halogen bond. The iodine atom on the phenyl ring possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole, which can interact favorably with a Lewis base (an electron-rich region). nih.govbeilstein-journals.orgnih.gov In the context of this compound, the carbonyl oxygen or the N3 nitrogen of a neighboring molecule could act as a halogen bond acceptor.

Table 3: Predicted Geometries of Potential Intermolecular Hydrogen and Halogen Bonds

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Energy (kcal/mol) |

| C-H···O Hydrogen Bond | Imidazole C4-H | Carbonyl O | 2.2 - 2.6 | 1.5 - 3.0 |

| C-I···O Halogen Bond | Phenyl C-I | Carbonyl O | 2.8 - 3.2 | 2.0 - 4.0 |

| C-I···N Halogen Bond | Phenyl C-I | Imidazole N3 | 2.9 - 3.3 | 1.5 - 3.5 |

Note: These values are theoretical predictions based on computational studies of similar molecular systems and serve to illustrate the potential interactions.

The presence of two aromatic rings, the imidazole and the 4-iodophenyl ring, allows for the possibility of π-π stacking interactions. These interactions are a result of attractive non-covalent forces between the electron clouds of the aromatic systems. The geometry of these interactions can vary, with common arrangements being parallel-displaced or T-shaped.

In this compound, both intramolecular (if conformational flexibility allows) and intermolecular π-π stacking could occur. DFT calculations, particularly those employing dispersion corrections, are essential for accurately modeling these weak but cumulatively significant interactions.

Table 4: Illustrative Parameters for π-π Stacking Interactions

| Interaction Geometry | Centroid-to-Centroid Distance (Å) | Displacement (Å) | Interaction Energy (kcal/mol) |

| Parallel-Displaced | 3.4 - 3.8 | 1.0 - 1.8 | -2.0 to -5.0 |

| T-shaped | 4.5 - 5.5 | N/A | -1.5 to -3.0 |

Note: These are typical ranges for π-π stacking interactions observed in various aromatic compounds and are provided for illustrative purposes.

Prospective Applications of 1 Ethyl 2 4 Iodobenzoyl 1h Imidazole in Advanced Chemical Science

Role as a Synthetic Precursor in Organic Synthesis

The structural features of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole make it an exceptionally valuable building block in organic synthesis, offering multiple avenues for the construction of complex molecular frameworks.

Building Block for Complex Polycyclic Systems

The presence of both the imidazole (B134444) ring and the reactive aryl iodide moiety within the same molecule provides a powerful toolkit for the synthesis of intricate polycyclic systems. The imidazole nucleus can participate in annulation reactions, where a new ring is fused onto the existing imidazole structure. nih.gov For instance, reactions that involve the functional groups at the C4 and C5 positions of the imidazole ring can lead to the formation of fused bicyclic or more complex heterocyclic systems.

Simultaneously, the iodo-substituent on the benzoyl ring is a prime handle for intramolecular cyclization reactions. Following a coupling reaction that introduces a tethered reactive group, the aryl iodide can undergo intramolecular Heck princeton.edu or Suzuki-Miyaura reactions to forge new carbon-carbon bonds, leading to the formation of macrocycles or other complex polycyclic architectures. The combination of these reactive sites allows for sequential or one-pot multi-component reactions to rapidly assemble complex molecular scaffolds from a single, versatile precursor. The synthesis of polycyclic ring systems is a significant area of research, with applications in medicinal chemistry and materials science. mdpi.comresearchgate.netrsc.org

Diversification through Functional Group Interconversions

The 4-iodobenzoyl group is a key feature that enables extensive diversification of the molecule's structure through a variety of well-established cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to transition metal catalysts, making it an ideal substrate for reactions such as:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, such as a boronic acid or ester. acs.orglibretexts.orgnih.gov This would enable the introduction of a wide range of aryl, heteroaryl, or alkyl substituents at the 4-position of the benzoyl ring, dramatically increasing molecular complexity.

Heck Reaction: The palladium-catalyzed Heck reaction facilitates the coupling of the aryl iodide with an alkene, introducing a vinyl group. organic-chemistry.orgresearchgate.netrsc.orglibretexts.org This provides a pathway to synthesize styrenyl-type derivatives or other unsaturated systems.

Buchwald-Hartwig Amination: This reaction, also typically palladium-catalyzed, allows for the formation of a carbon-nitrogen bond between the aryl iodide and an amine. nih.govrsc.orgcapes.gov.bryoutube.com This would enable the synthesis of a diverse library of N-arylated imidazole derivatives.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, introducing an alkynyl substituent.

Stille Coupling: This involves the reaction of the aryl iodide with an organotin compound.

These transformations allow for the systematic modification of the electronic and steric properties of the benzoyl moiety, providing a powerful strategy for structure-activity relationship studies in various applications.

Potential in Materials Science Research

The unique electronic and structural characteristics of this compound suggest its potential for the development of novel materials with interesting photophysical and self-assembly properties.

Development of Organic Electronic Materials

Imidazole derivatives are known to be important components in organic light-emitting diodes (OLEDs) due to their electron-withdrawing properties, which make them suitable as emitters, hosts, or electron-transporting materials. rsc.orgmdpi.comnih.gov The imidazole core in this compound provides a foundation for designing new materials for OLEDs. newhavendisplay.com The photophysical properties of imidazole-based molecules can be finely tuned by introducing different substituents. nih.govnih.govacs.orgrsc.org

The 4-iodobenzoyl group offers a route to further modify these properties. For example, through cross-coupling reactions, various chromophores or electronically active groups can be attached to the benzoyl ring. This could lead to the development of novel fluorescent or phosphorescent materials with tailored emission wavelengths and quantum efficiencies. The introduction of heavy atoms like iodine can also promote intersystem crossing, potentially leading to efficient phosphorescent materials.

Application in Supramolecular Chemistry

The iodine atom in this compound can act as a halogen bond donor. nih.govmdpi.comnih.govfrontiersin.orgresearchgate.net Halogen bonding is a highly directional and tunable non-covalent interaction that has emerged as a powerful tool in crystal engineering and the design of supramolecular assemblies. nih.gov The electrophilic region on the iodine atom (the σ-hole) can interact with Lewis basic sites on neighboring molecules, such as the nitrogen atoms of other imidazole rings or other electron-rich atoms. nih.gov

This property can be exploited to direct the self-assembly of the molecule into well-defined one-, two-, or three-dimensional architectures. By co-crystallizing this compound with other molecules that can act as halogen bond acceptors, it may be possible to construct novel co-crystals with unique properties. The combination of halogen bonding with other non-covalent interactions, such as π-π stacking of the aromatic rings, could lead to the formation of complex and functional supramolecular materials.

Utility in Catalysis and Organometallic Chemistry

The imidazole moiety is a well-established and versatile ligand in coordination and organometallic chemistry. rsc.orgnih.govchemspider.com The nitrogen atoms of the imidazole ring can coordinate to a wide variety of metal centers, forming stable complexes. rsc.orgnih.gov

This compound can be envisioned to act as a ligand for various transition metals. chemscene.com The resulting metal complexes could exhibit catalytic activity in a range of organic transformations. For example, imidazole-containing complexes have been explored as catalysts for oxidation reactions and various coupling reactions. nih.govnih.govacs.orgacs.org

Furthermore, the presence of the 4-iodobenzoyl group opens up possibilities for creating multimetallic or polymeric catalytic systems. The iodine atom could be used to anchor the complex to a solid support or to another metal center through a second coordination event. This could lead to the development of recyclable catalysts or catalysts with enhanced activity and selectivity. The interplay between the coordinated metal center and the electronic properties of the substituted benzoyl ring could offer a means to fine-tune the catalytic performance of these systems.

As a Ligand Precursor for Transition Metal Complexes

The molecular architecture of this compound, featuring a nitrogen-rich imidazole ring and a carbonyl oxygen, makes it a prime candidate for acting as a ligand in the formation of transition metal complexes. Imidazole and its derivatives are well-documented for their ability to coordinate with a wide array of metal ions through the sp²-hybridized nitrogen atom. ajol.inforesearchgate.netazjournalbar.com The presence of the benzoyl group at the 2-position introduces an additional potential coordination site through the carbonyl oxygen, allowing for chelation, which can enhance the stability of the resulting metal complexes.

Research on analogous imidazole-based ligands has demonstrated their capacity to form stable complexes with various transition metals, including but not limited to chromium, cobalt, nickel, copper, and zinc. ajol.inforesearchgate.netazjournalbar.comresearchgate.netjocpr.com These complexes often exhibit interesting electronic and structural properties, which are influenced by the nature of the metal ion and the substituent groups on the imidazole ring. The ethyl group at the 1-position of the imidazole ring in the title compound provides steric bulk, which can influence the coordination geometry and the reactivity of the metal center. Furthermore, the 4-iodobenzoyl moiety can modulate the electronic properties of the ligand through inductive and resonance effects, thereby fine-tuning the characteristics of the metal complex.

The synthesis of such complexes would typically involve the reaction of this compound with a suitable metal salt in an appropriate solvent. ajol.info Characterization of the resulting complexes would rely on techniques such as X-ray crystallography, infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, and elemental analysis to determine their structure and bonding.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donating Atoms | Potential Metal Ions |

| Monodentate | N(3) of imidazole | Various d-block metals |

| Bidentate (Chelating) | N(3) of imidazole, O of carbonyl | Late transition metals (e.g., Cu(II), Ni(II), Pd(II)) |

| Bridging | N(3) and exocyclic donor | Formation of polynuclear complexes |

Investigations into N-Heterocyclic Carbene (NHC) Analogues

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, largely replacing phosphines in many applications due to their strong σ-donating properties and steric tuneability. beilstein-journals.orgscripps.edunih.gov The precursor to an NHC is typically an imidazolium (B1220033) salt, which can be deprotonated to generate the free carbene. This compound can be envisioned as a starting material for the synthesis of novel NHC precursors.

The synthesis would involve the quaternization of the N(3) nitrogen of the imidazole ring, for instance, by reaction with an alkyl halide, to form the corresponding imidazolium salt. Subsequent deprotonation of this salt at the C2 position, which is activated by the adjacent positively charged nitrogen atoms, would yield the NHC. However, the presence of the benzoyl group at the C2 position in the parent molecule presents a synthetic challenge for direct deprotonation to form a C2-carbene. A more plausible route would involve the synthesis of an imidazolium salt derived from a 1-ethyl-3-substituted imidazole, which could then be used to generate the corresponding NHC. The 4-iodobenzoyl moiety would act as a peripheral substituent influencing the steric and electronic properties of the resulting NHC ligand.

The electronic nature of the NHC can be systematically altered by modifying the substituents on the imidazole ring. scripps.edu The electron-withdrawing or -donating character of the 4-iodobenzoyl group would have a significant impact on the electron-donating ability of the carbene center, a critical parameter in catalysis.

Table 2: Hypothetical Properties of an NHC Derived from a 1-Ethyl-3-R-imidazolium Precursor with a 2-(4-iodobenzoyl) Substituent

| Property | Predicted Influence of the 2-(4-iodobenzoyl) Group |

| σ-Donating Ability | Potentially reduced due to the electron-withdrawing nature of the benzoyl group. |

| Steric Bulk | Increased, providing a specific steric environment around the metal center. |

| Stability of Metal-NHC Bond | Strong, characteristic of NHC ligands. scripps.edu |

| Catalytic Activity | Tunable for specific reactions based on electronic and steric effects. |

Exploration in Analytical and Sensing Applications (non-biological)

Chemo-sensors

The development of chemo-sensors for the detection of specific ions and molecules is a burgeoning field of research. Imidazole-based compounds have shown significant promise as fluorescent and colorimetric sensors. rsc.orgscispace.comnih.gov The mechanism of sensing often relies on the interaction of the analyte with the imidazole moiety, leading to a detectable change in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, or a color change.

This compound possesses several features that could be exploited for chemo-sensing applications. The imidazole ring itself can act as a binding site for metal ions. The 4-iodobenzoyl group provides a platform for further functionalization and can also participate in interactions with analytes. For instance, the coordination of a metal ion to the imidazole nitrogen and/or the carbonyl oxygen could lead to a change in the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a spectroscopic response.

Furthermore, the iodine atom on the phenyl ring could be utilized in sensing schemes that involve halogen bonding or in reactions that lead to a change in the fluorescence of the molecule. The design of a chemo-sensor based on this scaffold would involve a detailed study of its interactions with various analytes using spectroscopic techniques.

Table 3: Potential Analyte Detection with this compound-based Sensors

| Analyte | Potential Sensing Mechanism | Spectroscopic Response |

| Metal Cations (e.g., Cu²⁺, Hg²⁺) | Coordination with imidazole N and carbonyl O, leading to chelation-enhanced fluorescence/quenching. nih.gov | Change in fluorescence intensity or wavelength, color change. |

| Anions (e.g., CN⁻) | Nucleophilic addition to the carbonyl group, disrupting the conjugated system. rsc.orgscispace.com | Fluorescence quenching or color change. |

| Neutral Molecules | Host-guest interactions involving the aromatic rings and potential for halogen bonding. | Perturbation of the electronic structure leading to a spectroscopic signal. |

Analytical Reagents

In analytical chemistry, reagents are sought for their selectivity and the ease with which they can be used to detect or quantify substances. The structural features of this compound suggest its potential as a specialized analytical reagent. The presence of the iodo-substituent makes it particularly suitable for techniques that are sensitive to heavy atoms, such as X-ray fluorescence or as a derivatizing agent for analysis by mass spectrometry, where the isotopic pattern of iodine can aid in identification.

Moreover, the reactivity of the carbonyl group could be exploited for the derivatization of specific functional groups in other molecules, rendering them detectable by techniques like UV-Vis or fluorescence spectroscopy. For example, it could potentially react with primary amines to form Schiff bases, a reaction that is often accompanied by the appearance of a new chromophore. The selectivity of such a reaction would be a key factor in its utility as an analytical reagent.

The development of this compound as an analytical reagent would necessitate thorough investigation into its reactivity with a wide range of analytes and the characterization of the resulting products.

Conclusion and Future Directions in the Study of 1 Ethyl 2 4 Iodobenzoyl 1h Imidazole

Summary of Current Research Gaps and Opportunities

A thorough review of chemical databases reveals a significant void in the body of research dedicated to 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole. There is a notable absence of published studies detailing its synthesis, characterization, or properties. This fundamental lack of information presents a prime opportunity for foundational research. The primary research gaps, which also represent immediate opportunities, include:

Synthesis and Characterization: The most immediate gap is the absence of a well-documented and optimized synthetic pathway. The development of a reliable method for its preparation is the first step toward any further investigation. Following synthesis, a comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction is essential to unequivocally establish its structure and properties.

Physicochemical Properties: Basic physicochemical data, including melting point, solubility in various solvents, and thermal stability, are completely uncharacterized. This data is crucial for its handling, purification, and for assessing its suitability for various applications.

Reactivity Profile: The reactivity of the compound has not been systematically studied. Understanding how the ethyl, iodobenzoyl, and imidazole (B134444) moieties influence its chemical behavior is a significant area for exploration.

The absence of this foundational data means that the potential of this compound as a chemical intermediate or a functional material is entirely speculative, highlighting a clear and open field for novel investigation.

Emerging Methodologies for Synthesis and Functionalization

While specific methods for this compound are not documented, the synthesis of analogous 2-aroyl-1H-imidazoles provides a logical starting point.

Synthesis: Recent advancements in synthetic organic chemistry offer several promising routes. Cascade reactions, which allow for the formation of complex molecules from simple precursors in a single pot, are particularly attractive. For instance, a cascade process involving the oxidation of an appropriate aryl methyl ketone followed by a Debus-Radziszewski imidazole synthesis could be adapted. researchgate.netbit.edu.cnumich.edu A plausible approach could involve the acylation of 1-ethyl-1H-imidazole with 4-iodobenzoyl chloride. Alternatively, a multi-component reaction strategy, combining an ethyl-containing amine, a glyoxal (B1671930) derivative, and 4-iodobenzaldehyde (B108471), could offer an efficient route to the core structure.

Functionalization: The true synthetic potential of this compound likely lies in its capacity as a versatile chemical building block. The C-I bond on the phenyl ring is a particularly attractive site for post-synthetic modification.

Cross-Coupling Reactions: The iodo-group is an excellent leaving group for a wide array of transition metal-catalyzed cross-coupling reactions. This opens the door to a vast library of derivatives. For example, Suzuki coupling could be employed to introduce new aryl or alkyl groups, Sonogashira coupling could be used to append alkyne functionalities, and Heck coupling could introduce vinyl groups. These modifications would allow for the fine-tuning of the molecule's electronic and steric properties.

Modern Iodination Techniques: Should a synthetic route starting from a non-iodinated precursor be more feasible, modern iodination methods offer efficient ways to introduce the iodine atom selectively. Reagents like N-iodosuccinimide (NIS) have been shown to be highly effective for the iodination of aromatic compounds under mild conditions. researchgate.net

The following table outlines potential functionalization reactions starting from this compound:

| Reaction Type | Reagent Example | Potential Functional Group Introduced |

| Suzuki Coupling | Arylboronic acid | Aryl |

| Sonogashira Coupling | Terminal alkyne | Alkyne |

| Heck Coupling | Alkene | Vinyl |

| Buchwald-Hartwig Amination | Amine | Amino |

| Stille Coupling | Organostannane | Alkyl/Aryl |

Theoretical Advancements in Understanding Reactivity

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the properties and reactivity of this compound.

Density Functional Theory (DFT): DFT calculations can be employed to model the molecule's electronic structure. researchgate.netresearchgate.net Key parameters that can be calculated include:

Molecular Geometry: Optimization of the molecular structure to predict bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map can visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This would offer predictions on how the molecule might interact with other reagents.

Reaction Mechanism Studies: Theoretical calculations can also be used to explore the energy profiles of potential reactions. nih.gov For instance, the mechanisms of the aforementioned cross-coupling reactions could be modeled to understand the role of the catalyst and to predict the most favorable reaction conditions. Such computational studies can guide experimental efforts, saving time and resources by prioritizing synthetic routes that are theoretically predicted to be more viable.

Interdisciplinary Research Avenues (excluding biological/clinical)

The unique combination of functional groups within this compound suggests several avenues for interdisciplinary research outside of the life sciences.

Materials Science: The planar aromatic and heteroaromatic rings suggest that this molecule and its derivatives could be investigated for applications in organic electronics. The potential for π-π stacking interactions could lead to the development of novel organic semiconductors or liquid crystals. Functionalization via the iodo-group could be used to tune the material's photophysical properties, making it a candidate for components in Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics.

Catalysis: Imidazole derivatives are precursors to N-heterocyclic carbenes (NHCs), a class of highly effective organocatalysts. While the N-ethyl group prevents direct deprotonation to form a stable carbene on that nitrogen, the other nitrogen of the imidazole ring could potentially be involved in catalytic cycles. Furthermore, the entire molecule could be explored as a potential organocatalyst in its own right.

Photochemistry: Aryl iodides are known to be photosensitive, and the C-I bond can be homolytically cleaved upon exposure to UV light to generate radicals. This photochemical reactivity could be explored for applications in photo-responsive materials or as a photoinitiator for polymerization reactions.

Q & A

Q. What are the established synthetic routes for 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole, and what are their key experimental conditions?

Methodological Answer: The synthesis of imidazole derivatives typically involves cyclization or condensation reactions. A common approach for structurally analogous compounds (e.g., 1-(2-fluoroethyl)-1H-imidazol-4-amine hydrochloride) includes:

- Step 1: Formation of the imidazole ring via condensation of 1,2-diamines with α-halo ketones/aldehydes under acidic conditions (e.g., ZnCl₂ as a catalyst) .

- Step 2: Functionalization at the 2-position via nucleophilic substitution or Friedel-Crafts acylation. For 4-iodobenzoyl substitution, a coupling reaction between the imidazole intermediate and 4-iodobenzoyl chloride may be employed, using a base like triethylamine in anhydrous THF .

- Key Conditions: Reactions often require inert atmospheres (N₂/Ar), controlled temperatures (0–80°C), and purification via column chromatography (silica gel, hexane/ethyl acetate).

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Standard characterization techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., iodobenzoyl proton signals at δ ~7.3–8.0 ppm, imidazole ring protons at δ ~7.0–7.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₂H₁₁IN₂O: ~343.98).

- X-ray Crystallography: For unambiguous structural confirmation, as demonstrated for related imidazole derivatives (e.g., CCDC 1038591) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

- Antimicrobial Testing: Follow CLSI guidelines for broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with imidazole-based antifungals (e.g., Econazole) as positive controls .

- Enzyme Inhibition: Screen against targets like cytochrome P450 or kinases using fluorescence-based assays (e.g., NADPH depletion for CYP3A4) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield while minimizing iodine displacement during functionalization?

Methodological Answer:

- Protection Strategies: Use ortho-directing groups (e.g., methyl) on the benzoyl ring to reduce steric hindrance and iodine loss .

- Catalytic Systems: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) post-imidazole formation to introduce the iodobenzoyl group selectively .

- Reaction Monitoring: Track iodine retention via ICP-MS or iodometric titration during optimization .

Q. How do electronic effects of the 4-iodobenzoyl group influence the compound’s reactivity or binding affinity?

Methodological Answer:

- Computational Studies: Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions and HOMO-LUMO gaps. Compare with analogs (e.g., 4-fluorobenzoyl derivatives) to assess iodine’s electron-withdrawing impact .

- SAR Analysis: Synthesize derivatives with halogens (Cl, Br) or methyl groups at the 4-position and measure binding constants (e.g., SPR assays) .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Variables like solvent (DMSO vs. water), cell lines, or assay pH may explain discrepancies .

- Orthogonal Assays: Validate results with alternative methods (e.g., isothermal titration calorimetry vs. fluorescence polarization for binding studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.